N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is a complex organic compound that features both benzimidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function . The quinoline moiety can intercalate into DNA, inhibiting replication and transcription . These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1H-benzimidazol-2-yl)pentyl]benzamide
- N-{5-[1-(4-Bromobenzyl)-1H-benzimidazol-2-yl]pentyl}-2-methylbenzamide
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide is unique due to the presence of both benzimidazole and quinoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-19-11-7-8-15-21(19)25-14-16(22(15)28)23(29)24-13-6-2-3-12-20-26-17-9-4-5-10-18(17)27-20/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,24,29)(H,25,28)(H,26,27) |
InChI Key |
KUDRCANETGLKPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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